molecular formula C9H13ClN2O2 B15072762 3-amino-2-hydroxy-N,N-dimethylBenzamide hydrochloride CAS No. 1000993-70-3

3-amino-2-hydroxy-N,N-dimethylBenzamide hydrochloride

Cat. No.: B15072762
CAS No.: 1000993-70-3
M. Wt: 216.66 g/mol
InChI Key: FBCSPFDJCKJTQV-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride is a substituted benzamide derivative characterized by a benzamide core with a hydroxy group at position 2, an amino group at position 3, and dimethylamino substituents on the amide nitrogen. Its molecular formula is approximately C₁₀H₁₅ClN₂O₂, with a molecular weight of ~246.7 g/mol.

Properties

CAS No.

1000993-70-3

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

3-amino-2-hydroxy-N,N-dimethylbenzamide;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-11(2)9(13)6-4-3-5-7(10)8(6)12;/h3-5,12H,10H2,1-2H3;1H

InChI Key

FBCSPFDJCKJTQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Structural and Molecular Characteristics

3-Amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride possesses the molecular formula C₉H₁₃ClN₂O₂ and a molar mass of 216.67 g/mol . The compound crystallizes as a white powder with high solubility in polar solvents (water, alcohols, ketones) and negligible solubility in non-polar media. Its structure features a benzamide core substituted with hydroxyl (-OH), dimethylamino (-N(CH₃)₂), and amino (-NH₂) groups at positions 2, 3, and 1, respectively, with a hydrochloride counterion stabilizing the amine functionality.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1000993-70-3
Molecular Formula C₉H₁₃ClN₂O₂
Molar Mass 216.67 g/mol
Solubility Water, ethanol, acetone
Storage Conditions -20°C in dry environment

Synthetic Routes and Methodological Advances

Conventional Hydrochlorination Method

The most widely documented synthesis involves the direct reaction of 2-hydroxy-N,N-dimethylbenzamide with anhydrous hydrochloric acid (HCl) under controlled conditions. This single-step process proceeds via protonation of the amide oxygen, followed by nucleophilic attack of chloride ions at the activated carbonyl carbon.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of substrate to HCl
  • Temperature : 0–5°C to minimize side reactions
  • Duration : 4–6 hours under nitrogen atmosphere
  • Yield : 68–72% (laboratory scale)

While operationally simple, this method requires rigorous moisture control and yields moderate purity products, necessitating recrystallization from ethanol/water mixtures.

Multi-Step Synthesis from Aniline Derivatives

Advanced routes described in patent literature (WO2021086957A1) involve sequential functionalization of aniline precursors:

  • Chlorination :

    • Substrate: 3-amino-N,N-dimethylbenzamide
    • Reagent: Sulfuryl chloride (SO₂Cl₂)
    • Conditions: 120–130°C, 3 hours
    • Intermediate: 3-Amino-2-chloro-N,N-dimethylbenzamide
  • Hydroxylation :

    • Reagent: Hydrogen peroxide (H₂O₂, 30%)
    • Catalyst: Sulfuric acid (H₂SO₄, 0.5 eq)
    • Conditions: 60–65°C, pH 3.5–4.0
    • Conversion: >85%
  • Salt Formation :

    • Treatment with gaseous HCl in diethyl ether
    • Precipitation at -20°C yields 93% pure product

Table 2: Comparative Analysis of Synthesis Methods

Method Reagents Yield Purity Scale Feasibility
Direct HCl Addition Anhydrous HCl 68–72% 90% Lab-scale
Multi-Step Chlorination SO₂Cl₂, H₂O₂, H₂SO₄ 82–85% 95% Industrial

Reaction Optimization and Process Intensification

Solvent Selection and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates in chlorination steps by stabilizing transition states, while acetonitrile improves hydroxylation selectivity by reducing radical side reactions. Elevated temperatures (>100°C) during chlorination increase conversion but risk decomposition, necessitating precise thermal control via jacketed reactors.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) at 0.1–0.3 eq accelerates amide activation, reducing reaction times by 40% without compromising yield. Microwave-assisted synthesis (120°C, 150 W) achieves 95% conversion in 20 minutes for the hydroxylation step, demonstrating potential for continuous-flow manufacturing.

Purification and Analytical Characterization

Crystallization Protocols

Crude HCl-MAP is purified via fractional crystallization from ethanol/water (3:1 v/v) , achieving 99.5% purity after two recrystallizations. Key parameters:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 µm
  • Residual solvent: <300 ppm (GC-MS)

Spectroscopic Confirmation

  • FT-IR : N-H stretch (3350 cm⁻¹), C=O (1675 cm⁻¹), aromatic C-C (1600 cm⁻¹)
  • ¹H NMR (D₂O, 400 MHz): δ 7.45 (d, J=8.4 Hz, 1H), 6.90 (d, J=2.4 Hz, 1H), 3.15 (s, 6H), 2.95 (s, 2H)
  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA in H₂O/MeOH)

Chemical Reactions Analysis

Types of Reactions

3-amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .

Scientific Research Applications

3-Amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring an amino group, a hydroxyl group, and dimethyl groups on the nitrogen atom, enhances its solubility and reactivity, making it valuable in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry: 3-Amino-2-hydroxy-N,N-dimethylbenzamide serves as a fundamental building block in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activity and interactions with enzymes and proteins. The compound can form hydrogen bonds due to the presence of hydroxyl and amide groups, facilitating interactions with active sites of proteins. This interaction profile suggests its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: The compound is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects. It can interact with specific molecular targets, such as enzymes or receptors, forming hydrogen bonds and other interactions that lead to changes in their activity or function.

Industry: It is utilized in the development of new materials and chemical processes.

Chemical Reactions

3-Amino-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: The amino group can be reduced to form an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
  • Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 3-amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Weight (g/mol) Functional Groups Key Applications/Properties
3-Amino-2-hydroxy-N,N-dimethylbenzamide HCl 2-OH, 3-NH₂, N,N-dimethyl ~246.7 Amide, amine, hydroxy Potential drug candidate; synthesis
3-Amino-4-chloro-N,N-dimethylbenzamide [51919-89-2] 4-Cl, 3-NH₂, N,N-dimethyl ~228.7 Amide, amine, chloro Research chemical; lipophilic
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) Not specified Amide, hydroxy Metal-catalyzed C–H functionalization
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-OEt, N-(3-OH-Ph) 257.28 Amide, ether, hydroxy Unknown; high hydrogen-bonding potential

Key Observations :

  • Substituent Effects : The hydroxy group in the target compound enhances hydrophilicity compared to the chloro-substituted analog (51919-89-2), which is more lipophilic. This impacts bioavailability and solubility in drug formulations .
  • Electronic Effects: The electron-donating hydroxy and amino groups in the target compound may activate the aromatic ring for electrophilic substitution, whereas the chloro group in 51919-89-2 is electron-withdrawing, altering reactivity in synthetic pathways .
  • Biological Activity : Piperazine-containing benzamides (e.g., ) exhibit α1-adrenergic receptor antagonism, suggesting bulky substituents are critical for receptor binding. The target compound’s smaller substituents may favor interactions with different biological targets .

Research Findings and Implications

  • Biological Activity: Benzamide derivatives with hydroxy groups (e.g., ) show structure-activity dependencies, where electron-rich aromatic rings enhance binding to enzymes or receptors . The target compound’s amino and hydroxy groups may similarly modulate interactions but require empirical validation.
  • Stability and Solubility : Hydrochloride salts (e.g., target compound, ) generally exhibit improved stability and solubility compared to free bases, critical for pharmaceutical development .

Biological Activity

3-Amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing on diverse research findings and case studies.

  • Molecular Formula : C9H12ClN2O2
  • Molecular Weight : 216.65 g/mol
  • IUPAC Name : this compound

This compound exhibits its biological effects primarily through the modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant in neurological disorders.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it could serve as a chemotherapeutic agent. The compound was tested against various cancer types, showing selective cytotoxicity towards malignant cells while sparing normal cells .

Antiviral Activity

Recent investigations into benzamide derivatives have revealed that certain compounds within this class can inhibit viral replication. Specifically, this compound has shown promise against Hepatitis B virus (HBV), reducing cytoplasmic HBV DNA levels significantly in vitro . This mechanism involves the disruption of viral capsid assembly, which is crucial for viral replication.

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to various cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, highlighting its potential as a lead compound for further development.

Study 2: Antiviral Mechanism

A study focused on the antiviral effects of benzamide derivatives found that this compound significantly reduced HBV replication in treated cells. The compound was shown to bind to the HBV core protein, inhibiting nucleocapsid assembly and leading to a decrease in viral load . This finding supports the need for further exploration into its use as an antiviral therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer, Antiviral10 - 25Apoptosis induction, Capsid assembly inhibition
DM-PIT-1Pro-apoptotic agent<5PI3K pathway inhibition
Benzamide Derivative AModerate antiviral15 - 30Capsid assembly disruption

Q & A

Q. What are the optimal synthetic routes for producing 3-amino-2-hydroxy-N,N-dimethylbenzamide hydrochloride with high purity?

  • Methodological Answer : Synthesis can be achieved via reductive amination or palladium-catalyzed hydrogenation of nitro intermediates, followed by amide coupling. For example, hydrogenation of a nitro group (e.g., using Pd/C and H₂ in methanol) can yield the amine, which is then acylated with a dimethyl-substituted benzoyl chloride. Protecting groups like TIPS (triisopropylsilyl) may stabilize reactive hydroxyl groups during synthesis . Purification via reverse-phase HPLC (as in , where 98% purity was achieved) ensures high yield and minimal impurities. Reaction optimization should include temperature control (room temperature to 60°C) and solvent selection (e.g., dichloromethane or methanol) to prevent side reactions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to verify substituent positions (e.g., dimethyl groups on the amide nitrogen) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity, while FT-IR identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, amide C=O at ~1650 cm⁻¹). For hydrochloride salt confirmation, ion chromatography or elemental analysis quantifies chloride content .

Q. How should researchers handle solubility challenges in biological assays?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility, but dimethyl groups may reduce it. Use co-solvents like DMSO (≤10% v/v) or adjust pH (e.g., phosphate buffer at pH 7.4) to maintain solubility without denaturing proteins. For hydrophobic matrices (e.g., lipid membranes), dissolve in ethanol or PEG-400. Pre-screen solvents using dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What strategies mitigate stability issues during long-term storage or experimental use?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., deamination or hydroxyl group oxidation). For aqueous solutions, use antioxidants like ascorbic acid (0.1% w/v) and chelating agents (EDTA) to inhibit metal-catalyzed degradation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via DFT optimization ) against target proteins (e.g., enzymes or receptors). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding with the hydroxyl group). Cross-reference with ChemSpider data (e.g., InChIKey in ) to ensure structural accuracy .

Q. What in vitro models are suitable for evaluating its toxicological profile?

  • Methodological Answer : Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay) and Ames test for mutagenicity. For organ-specific toxicity, employ 3D spheroid models (e.g., liver spheroids) or microphysiological systems (MPS). Advanced studies may include reactive oxygen species (ROS) assays to assess oxidative stress and hERG channel inhibition assays for cardiac risk profiling .

Q. How can isotopic labeling (e.g., deuterium) improve pharmacokinetic studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., replacing labile protons on the amino group with deuterium) via catalytic deuteration (Pd/C in D₂O). Use LC-MS/MS to track deuterated vs. non-deuterated species in plasma/tissue samples. This enables precise quantification of metabolic half-life and distribution, as demonstrated in deuterated compound studies () .

Q. What structural modifications enhance its bioactivity while reducing off-target effects?

  • Methodological Answer : Conduct SAR studies by systematically modifying substituents (e.g., replacing the hydroxyl group with methoxy or introducing fluorine at position 4). Use surface plasmon resonance (SPR) to measure binding affinity changes. For selectivity, screen against related targets (e.g., kinase panels) and compare IC₅₀ values. highlights similar benzamide derivatives optimized for receptor specificity .

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